4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine
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Overview
Description
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine is an organic compound that features a tetrahydropyran ring substituted with a 2-chlorophenyl group and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzaldehyde with tetrahydropyran-4-amine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Phenyl derivatives with various substituents.
Scientific Research Applications
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile
- 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde
- 4-Aminotetrahydropyran
Uniqueness
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of both the 2-chlorophenyl and amine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14ClNO |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
4-(2-chlorophenyl)oxan-4-amine |
InChI |
InChI=1S/C11H14ClNO/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11/h1-4H,5-8,13H2 |
InChI Key |
CNNHZURIQGQQKW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
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